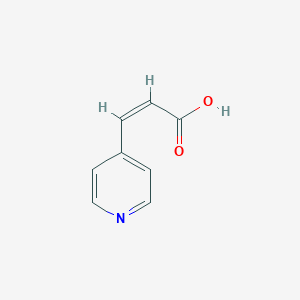

3-(4-Pyridyl)acrylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through various methods. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation[2][2]. Another method involves the reaction of pyridine-4-carboxaldehyde with acrylic acid under basic conditions[2][2].

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound[2][2].

Analyse Des Réactions Chimiques

Oxidation Reactions

3-(4-Pyridyl)acrylic acid undergoes oxidation primarily at the acrylic acid moiety or the pyridine ring.

Key Findings :

-

Oxidation with KMnO₄ cleaves the double bond, yielding 4-pyridinecarboxylic acid.

-

Chromium-based oxidants selectively modify the acrylic acid chain without altering the pyridine ring .

Reduction Reactions

The α,β-unsaturated system is highly susceptible to reduction.

| Reagent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| NaBH₄/EtOH | 0°C, 2 h | 3-(4-Pyridyl)propanoic acid | Racemic | |

| H₂/Pd-C | 1 atm, RT | 3-(4-Pyridyl)propanoic acid | - | |

| LiAlH₄/THF | Reflux, 4 h | 3-(4-Pyridyl)propanol | 85% |

Mechanistic Insight :

-

Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the double bond .

-

NaBH₄ selectively reduces the carbonyl group when used in stoichiometric amounts .

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para | 3-(4-Nitro-pyridyl)acrylic acid | 58% | |

| Br₂/FeBr₃ | Meta | 3-(3-Bromo-4-pyridyl)acrylic acid | 63% |

Nucleophilic Substitution

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂OH/HCl | EtOH, reflux | Pyridine N-oxide derivative | Redox-active ligands |

| NaN₃/DMF | 120°C, 6 h | Azido-functionalized derivative | Click chemistry |

Photochemical Reactions

The compound exhibits unique photoresponsive behavior in solid-state assemblies.

| Counterion | Light (nm) | Reaction | Product | Stereoselectivity |

|---|---|---|---|---|

| Cl⁻ | 365 | [2+2] Cycloaddition | Head-to-head dimer | 94% |

| PF₆⁻ | 254 | [2+2] Cycloaddition | Head-to-tail dimer | 88% |

| NO₃⁻ | 365 | No reaction | - | - |

Notable Study :

-

Anion-directed packing in salts (e.g., Cl⁻ vs. PF₆⁻) controls dimer stereochemistry under UV light .

Coordination Chemistry

The compound acts as a bifunctional ligand, coordinating via pyridine-N and carboxylate-O.

Metal Complexation

| Metal Ion | Structure | Properties | Application |

|---|---|---|---|

| Cu(I) | 1D coordination polymer | Water/acid-resistant | Catalysis |

| Mn(II) | 3D MOF | Ferromagnetic ordering at 12 K | Magnetic materials |

| Zn(II) | 2D grid | Luminescent | Sensing |

Case Study :

Polymerization and Crosslinking

The acrylic acid moiety enables covalent network formation.

| Method | Conditions | Product | Crosslink Density |

|---|---|---|---|

| UV irradiation | 254 nm, 30 min | Photo-crosslinked hydrogel | 0.45 mmol/cm³ |

| Thermal (180°C) | N₂ atmosphere | Polyacrylic acid-pyridine copolymer | Mn = 12,000 Da |

Application :

Comparative Reactivity with Isomers

The 4-pyridyl isomer displays distinct reactivity compared to 2-/3-pyridyl analogs:

| Property | 4-Pyridyl | 3-Pyridyl | 2-Pyridyl |

|---|---|---|---|

| pKa (COOH) | 3.1 | 2.9 | 3.3 |

| Reduction Potential | -1.2 V (vs. SCE) | -1.1 V | -1.4 V |

| Coordination Modes | μ₂-κN:κO | μ₁-κN | μ₁-κO |

Key Insight :

Applications De Recherche Scientifique

3-(4-Pyridyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme inhibitors.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, catalysts, and surfactants.

Mécanisme D'action

The mechanism of action of 3-(4-Pyridyl)acrylic acid involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry . Additionally, its acrylic acid moiety allows it to participate in various organic reactions, influencing biological pathways and enzyme activities .

Comparaison Avec Des Composés Similaires

Comparison: 3-(4-Pyridyl)acrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 3-(3-Pyridyl)acrylic acid and 3-(2-Pyridyl)acrylic acid, the 4-position pyridine ring in this compound offers distinct steric and electronic effects, making it suitable for specific applications in synthesis and coordination chemistry .

Activité Biologique

3-(4-Pyridyl)acrylic acid, also known as trans-3-(4-pyridyl)acrylic acid (PYA), is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, antioxidant, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features a pyridine ring fused to an acrylic acid moiety, resulting in an almost planar structure with an E-configuration around the double bond. The synthesis typically involves the reaction of malonic acid with 4-pyridinecarboxaldehyde under acidic conditions, yielding high purity and yield of the compound .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth at low concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Properties

Recent investigations have revealed that PYA possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins. For instance, Feng et al. (2022) reported that PYA effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Nouni et al. (2023) demonstrated that PYA effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

4. Other Biological Activities

Additional studies have explored other potential applications of PYA:

- Anti-inflammatory Effects : PYA has shown promise in reducing inflammation markers in animal models.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders like Alzheimer's disease .

- Cosmetic Applications : Due to its antioxidant properties, PYA is being investigated for use in cosmetic formulations aimed at skin protection .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Feng et al., 2022 | Anticancer | Induced apoptosis in breast cancer cell lines |

| Nouni et al., 2023 | Antioxidant | Effective radical scavenger in oxidative stress models |

| Liu et al., 2024 | Antifungal | Demonstrated antifungal activity against pathogenic fungi |

These studies collectively underscore the multifaceted biological activities of PYA, suggesting its potential utility in pharmaceuticals and nutraceuticals.

Propriétés

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYTINUCCRGDR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-79-1, 84228-93-3 | |

| Record name | 4-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-pyridyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-(4-Pyridyl)acrylic acid?

A1: this compound (4-HPYA), also sometimes referred to as trans-3-(4-pyridyl)acrylic acid in the literature, is an organic compound with the molecular formula C8H7NO2. Its molecular weight is 149.15 g/mol. While specific spectroscopic data varies depending on the study and the form of the compound (neutral vs. deprotonated), it has been characterized using techniques like IR spectroscopy, UV/Vis spectroscopy, and single-crystal X-ray diffraction. [, , , ]

Q2: How does this compound commonly interact in chemical systems?

A2: this compound acts as a versatile ligand, often utilized in the construction of coordination polymers and metal-organic frameworks. Its structure allows it to coordinate with metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, leading to diverse structural motifs. [, , , , ]

Q3: What is a notable example of this compound being used to construct a unique material?

A3: Researchers have successfully synthesized a stable copper(I)-olefin coordination polymer using this compound and 1,10-phenanthroline. This material, {}n, is particularly interesting because of its high stability even in the presence of water and acid, a property not commonly observed in similar copper(I)-olefin complexes. []

Q4: Can this compound undergo photochemical reactions?

A4: While this compound itself is photoinert in both solution and solid states, its reactivity can be drastically altered by forming salts with different acids. The anions in these salts play a crucial role in controlling the packing arrangement of the molecule in the solid state, influencing whether it undergoes head-to-head or head-to-tail [2+2] cycloaddition reactions upon exposure to light. This control allows for the stereoselective synthesis of specific cyclobutane derivatives. [, ]

Q5: How has this compound been used in the study of polyoxometalates?

A5: this compound plays a key role in constructing various inorganic-organic hybrid materials incorporating polyoxometalates. For instance, researchers have used it to assemble frameworks with Anderson-type polyoxometalates and manganese(II) ions. Depending on the specific isomer of the acid used (3- or 4-pyridyl), different dimensional structures and magnetic properties were observed. This highlights the ability to tune material properties by modifying the organic ligand. []

Q6: Has this compound been used in biological research?

A6: Yes, this compound has been identified as a heme-coordinating compound capable of inhibiting the enzyme cinnamate 4-hydroxylase (C4H) in plants. This inhibition, although reversible, provides insights into the enzyme's mechanism and potential strategies for influencing plant metabolic pathways, particularly those related to salicylic acid synthesis and disease resistance. []

Q7: Are there any notable examples of spontaneous resolution involving this compound?

A7: Interestingly, when combined with Evans-Showell-type polyoxometalates like , this compound contributes to the formation of chiral inorganic-organic hybrid architectures through spontaneous resolution. This means that the resulting crystals are not racemic mixtures but instead consist of enantiomerically pure forms. These chiral materials have potential applications in areas like asymmetric catalysis and nonlinear optics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.